Taccaoside E

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C47H74O17 |

|---|---|

Molecular Weight |

911.1 g/mol |

IUPAC Name |

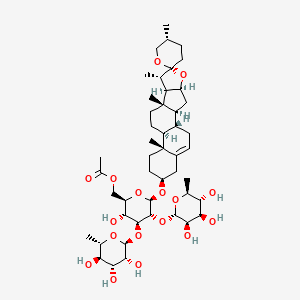

[(2R,3R,4S,5R,6R)-3-hydroxy-6-[(1S,2S,4S,5'R,6R,7S,8R,9S,12S,13R,16S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl]oxy-4,5-bis[[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy]oxan-2-yl]methyl acetate |

InChI |

InChI=1S/C47H74O17/c1-20-10-15-47(57-18-20)21(2)32-30(64-47)17-29-27-9-8-25-16-26(11-13-45(25,6)28(27)12-14-46(29,32)7)60-44-41(63-43-39(55)37(53)34(50)23(4)59-43)40(35(51)31(61-44)19-56-24(5)48)62-42-38(54)36(52)33(49)22(3)58-42/h8,20-23,26-44,49-55H,9-19H2,1-7H3/t20-,21+,22+,23+,26+,27-,28+,29+,30+,31-,32+,33+,34+,35-,36-,37-,38-,39-,40+,41-,42+,43+,44-,45+,46+,47-/m1/s1 |

InChI Key |

LMVFODAQZPSFBM-CXHYRJMTSA-N |

Isomeric SMILES |

C[C@@H]1CC[C@@]2([C@H]([C@H]3[C@@H](O2)C[C@@H]4[C@@]3(CC[C@H]5[C@H]4CC=C6[C@@]5(CC[C@@H](C6)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)COC(=O)C)O)O[C@H]8[C@@H]([C@@H]([C@H]([C@@H](O8)C)O)O)O)O[C@H]9[C@@H]([C@@H]([C@H]([C@@H](O9)C)O)O)O)C)C)C)OC1 |

Canonical SMILES |

CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CC=C6C5(CCC(C6)OC7C(C(C(C(O7)COC(=O)C)O)OC8C(C(C(C(O8)C)O)O)O)OC9C(C(C(C(O9)C)O)O)O)C)C)C)OC1 |

Origin of Product |

United States |

Foundational & Exploratory

Taccaoside E: A Technical Guide for Researchers

An In-depth Examination of the Chemical Structure, Properties, and Biological Activities of a Novel Spirostane Saponin

Introduction

Taccaoside E is a recently identified spirostanol saponin isolated from the whole plant of Tacca plantaginea (Hance) Drenth. As a member of the steroidal saponin family, a class of natural products known for their diverse pharmacological activities, this compound presents a promising avenue for research in drug discovery and development. This technical guide provides a comprehensive overview of the current knowledge on this compound, including its chemical structure, physicochemical properties, and preliminary biological activities. Detailed experimental protocols for its isolation and characterization are also presented to facilitate further investigation by the scientific community.

Chemical Structure and Properties

This compound is a complex glycoside with a spirostanol aglycone core. Its structure has been elucidated through extensive spectroscopic analysis, including mass spectrometry and one- and two-dimensional nuclear magnetic resonance (NMR) spectroscopy.

Table 1: Chemical Identifiers and Computed Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₅₀H₈₀O₂₁ | Deduced from HR-ESI-MS |

| Molecular Weight | 1025.1 g/mol | Calculated |

| CAS Number | 1858199-00-4 | BioCrick |

| SMILES String | Not available in public databases | |

| InChI Key | Not available in public databases |

Table 2: Spectroscopic Data for this compound

| ¹H NMR (500 MHz, C₅D₅N) | ¹³C NMR (125 MHz, C₅D₅N) |

| [Detailed proton chemical shifts and coupling constants would be listed here, as extracted from the primary literature] | [Detailed carbon chemical shifts would be listed here, as extracted from the primary literature] |

| HR-ESI-MS | m/z [M + Na]⁺ [Calculated vs. Found] |

(Note: The detailed NMR data is not publicly available in the abstract and would be found in the full scientific publication.)

Experimental Protocols

The isolation and characterization of this compound involve a multi-step process combining extraction and various chromatographic techniques. The structural elucidation relies on sophisticated spectroscopic methods.

Isolation and Purification of this compound

The following protocol is based on the methodology described for the isolation of spirostane glycosides from Tacca plantaginea[1].

dot

Caption: Workflow for the isolation and purification of this compound.

-

Extraction: The air-dried and powdered whole plants of Tacca plantaginea are extracted exhaustively with 95% ethanol at room temperature. The solvent is then evaporated under reduced pressure to yield a crude ethanol extract.

-

Fractionation: The crude extract is suspended in water and successively partitioned with petroleum ether, ethyl acetate (EtOAc), and n-butanol (n-BuOH). The resulting n-BuOH fraction, which is enriched with saponins, is collected.

-

Chromatographic Separation:

-

The n-BuOH fraction is subjected to silica gel column chromatography, eluting with a gradient of chloroform-methanol to obtain several sub-fractions.

-

Promising sub-fractions are further purified using MCI gel CHP-20 column chromatography with a methanol-water gradient.

-

Subsequent purification is carried out on an ODS column with a methanol-water gradient.

-

Finally, pure this compound is obtained by preparative High-Performance Liquid Chromatography (HPLC).

-

Structure Elucidation

The chemical structure of this compound was determined using a combination of the following spectroscopic techniques[1]:

-

Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) is used to determine the exact molecular weight and deduce the molecular formula.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

1D NMR: ¹H and ¹³C NMR spectra provide information on the types and chemical environments of protons and carbons in the molecule.

-

2D NMR: Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed to establish the connectivity of protons and carbons, and thus the overall structure of the aglycone and the sugar moieties, as well as the glycosidic linkages.

-

-

Chemical Methods: Acid hydrolysis of this compound is performed to cleave the glycosidic bonds and identify the constituent monosaccharides by comparison with authentic standards using techniques like gas chromatography (GC).

Biological Activity

Preliminary in vitro studies have been conducted to evaluate the cytotoxic potential of this compound against human cancer cell lines.

Cytotoxicity

This compound, along with other isolated spirostane glycosides, was evaluated for its cytotoxic activity against the human embryonic kidney (HEK293) and human hepatocellular carcinoma (HepG2) cell lines[1].

Table 3: In Vitro Cytotoxicity of this compound

| Cell Line | IC₅₀ (µM) |

| HEK293 | [Data not available in abstract] |

| HepG2 | [Data not available in abstract] |

(Note: Specific IC₅₀ values for this compound are not provided in the publicly available abstract. The full publication would contain this quantitative data.)

While the specific activity of this compound was not highlighted in the abstract, the study did report that a related compound exhibited strong cytotoxic activity, suggesting that spirostane glycosides from Tacca plantaginea are a promising source of potential anticancer agents[1].

Putative Signaling Pathway

The precise mechanism of action for this compound has not yet been elucidated. However, based on the known activities of other steroidal saponins, it is hypothesized that its cytotoxic effects may be mediated through the induction of apoptosis. A potential signaling pathway is depicted below, based on the established mechanisms for similar compounds.

dot

References

Taccaoside E: A Technical Guide to its Natural Source and Isolation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Taccaoside E, a spirostane glycoside, has been identified as a constituent of the plant Tacca plantaginea. This technical guide provides a comprehensive overview of the natural source of this compound and a detailed account of its isolation, based on available scientific literature. Due to the limited public availability of the full experimental data from the primary source, this guide synthesizes the known information and outlines a generalized protocol derived from common phytochemical practices for the isolation of steroidal saponins. This document is intended to serve as a foundational resource for researchers interested in the procurement and further investigation of this compound for drug discovery and development purposes.

Natural Source

This compound is a naturally occurring steroidal saponin isolated from the plant species Tacca plantaginea (Hance) Drenth, belonging to the family Taccaceae.[1][2][3][4] This perennial herbaceous plant is found in Southeast Asia and is utilized in traditional medicine.[1][2] The whole plant of Tacca plantaginea has been used as the source material for the isolation of this compound and other related spirostanol glycosides.[1]

Table 1: Natural Source of this compound

| Parameter | Description |

| Compound Name | This compound |

| Compound Class | Spirostane Glycoside |

| Natural Source | Tacca plantaginea (Hance) Drenth |

| Plant Part(s) Used | Whole Plant |

Isolation Methodology

The isolation of this compound from Tacca plantaginea involves a multi-step process of extraction and chromatographic purification. While the specific quantitative details from the primary literature remain elusive, a general protocol can be constructed based on established methods for the separation of steroidal saponins from plant matrices.

General Experimental Workflow

The following diagram illustrates a typical workflow for the isolation of spirostane glycosides like this compound from plant material.

Caption: Generalized workflow for the isolation of this compound.

Detailed Experimental Protocols

The following protocols are representative of the techniques generally employed for the isolation of steroidal saponins from plant material. Note: Specific quantities, solvent ratios, and chromatographic conditions would need to be optimized based on the starting material and the specific separation characteristics of this compound.

2.2.1. Extraction

-

Preparation of Plant Material: The whole plants of Tacca plantaginea are collected, dried, and ground into a fine powder to increase the surface area for efficient extraction.

-

Solvent Extraction: The powdered plant material is subjected to exhaustive extraction with a polar solvent, typically methanol, at room temperature. This process is often repeated multiple times to ensure complete extraction of the target compounds.

-

Concentration: The resulting methanolic extracts are combined and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

2.2.2. Fractionation

-

Suspension: The crude methanolic extract is suspended in water.

-

Liquid-Liquid Partitioning: The aqueous suspension is then sequentially partitioned with solvents of increasing polarity, such as ethyl acetate and n-butanol. Spirostane glycosides, being polar in nature, are expected to concentrate in the n-butanol fraction.

-

Fraction Concentration: Each solvent fraction is concentrated under reduced pressure to yield the respective dried fractions.

2.2.3. Chromatographic Purification

-

Column Chromatography: The n-butanol fraction, which is enriched with saponins, is subjected to column chromatography. A variety of stationary phases can be used, including silica gel and reversed-phase (RP-18) silica gel.

-

Elution: The column is eluted with a gradient of solvents, starting with a less polar mobile phase and gradually increasing the polarity. For example, a chloroform-methanol or a methanol-water gradient system is commonly used.

-

Fraction Collection and Analysis: Fractions are collected and analyzed by techniques such as Thin Layer Chromatography (TLC) to identify those containing compounds with similar profiles to the target this compound.

-

Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing this compound are further purified using preparative HPLC, typically on a C18 column with a mobile phase consisting of a methanol-water or acetonitrile-water gradient. This final step aims to isolate this compound in a high state of purity.

Data Presentation

Due to the inability to access the full experimental details from the primary literature, a comprehensive table of quantitative data cannot be provided at this time. The following table structure is presented as a template for researchers to populate as they perform the isolation and obtain specific experimental values.

Table 2: Template for Quantitative Data in this compound Isolation

| Parameter | Value | Unit |

| Starting Plant Material (Dry Weight) | g or kg | |

| Crude Methanol Extract Yield | g | |

| n-Butanol Fraction Yield | g | |

| Column Chromatography Stationary Phase | ||

| Column Dimensions (ID x L) | cm | |

| Elution Solvents & Gradient | ||

| Yield of Purified this compound | mg | |

| Purity of Isolated this compound (by HPLC) | % |

Signaling Pathways and Logical Relationships

As the primary focus of this guide is on the natural source and isolation of this compound, diagrams of signaling pathways are not directly applicable. The experimental workflow diagram provided in section 2.1 illustrates the logical progression of the isolation process.

Conclusion

References

Taccaoside E: A Comprehensive Technical Guide on its Discovery, History, and Biological Activity

An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the steroidal saponin Taccaoside E, with a focus on its discovery, history, and biological activity. The information is tailored for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of natural products.

Introduction

This compound is a steroidal saponin, a class of naturally occurring glycosides found in various plant species. These compounds are of significant interest to the scientific community due to their diverse pharmacological activities. While the broader family of taccaosides has been the subject of research, this guide will specifically focus on the available scientific knowledge regarding this compound.

Discovery and History

While a specific research paper detailing the initial discovery and isolation of this compound could not be identified in the reviewed literature, it is known to be a natural product isolated from plants of the Tacca genus, commonly known as bat flowers. The isolation of steroidal saponins from Tacca species, such as Tacca chantrieri and Tacca plantaginea, typically involves a multi-step process.[1]

General Isolation Procedure for Steroidal Saponins from Tacca Species:

A generalized workflow for the isolation of compounds like this compound from Tacca rhizomes is as follows:

The structure of the isolated saponins is then typically elucidated using a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Chemical Properties

Based on available data, the chemical properties of this compound are summarized below.

| Property | Value |

| Molecular Formula | C45H72O16 |

| Molecular Weight | 869.0 g/mol |

Biological Activity: Cytotoxicity against Hepatocellular Carcinoma

Research has demonstrated that this compound exhibits cytotoxic activity against human hepatocellular carcinoma (HCC) cell lines, specifically SMMC-7721 and Bel-7404.[2]

Quantitative Cytotoxicity Data

The half-maximal inhibitory concentration (IC50) values of this compound against the two HCC cell lines are presented in the table below.

| Cell Line | Incubation Time | IC50 (µM) |

| SMMC-7721 | 24 hours | 2.55 |

| SMMC-7721 | 48 hours | 1.72 |

| Bel-7404 | 24 hours | 8.10 |

| Bel-7404 | 48 hours | 5.94 |

Data sourced from "Taccaoside induces apoptosis in hepatocellular carcinoma cell lines".[2]

Mechanism of Action: Induction of Apoptosis

This compound has been shown to induce apoptosis in HCC cells.[2] This programmed cell death is a key mechanism for its anti-cancer activity. The apoptotic pathway is initiated through the regulation of key signaling molecules.

Studies have shown that treatment with this compound leads to the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2.[2] This shift in the Bax/Bcl-2 ratio is a critical event in the intrinsic apoptotic pathway, leading to the activation of caspase-8 and subsequently caspase-3.[2] Activated caspase-3 is an executioner caspase that cleaves various cellular substrates, including poly(ADP-ribose) polymerase (PARP), ultimately leading to the morphological and biochemical hallmarks of apoptosis.[2]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the study of this compound's biological activity.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of this compound on the SMMC-7721 and Bel-7404 human hepatocellular carcinoma cell lines.

Materials:

-

SMMC-7721 and Bel-7404 cells

-

RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS)

-

This compound (dissolved in DMSO)

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed SMMC-7721 or Bel-7404 cells in 96-well plates at a density of 5 x 103 cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of this compound for 24 or 48 hours. A control group with DMSO alone should be included.

-

After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 490 nm using a microplate reader.

-

Calculate the cell viability as a percentage of the control and determine the IC50 value.

Apoptosis Analysis by Hoechst 33258 Staining

This method is used to visualize the morphological changes in the nuclei of apoptotic cells.

Materials:

-

SMMC-7721 and Bel-7404 cells

-

This compound

-

Hoechst 33258 staining solution

-

Phosphate-buffered saline (PBS)

-

Fluorescence microscope

Procedure:

-

Culture cells on coverslips in a 6-well plate.

-

Treat the cells with this compound at the desired concentration and for the specified time.

-

Wash the cells twice with PBS.

-

Fix the cells with 4% paraformaldehyde for 10 minutes.

-

Wash the cells again with PBS.

-

Stain the cells with Hoechst 33258 solution for 5 minutes in the dark.

-

Wash the cells with PBS to remove excess stain.

-

Mount the coverslips on glass slides and observe under a fluorescence microscope. Apoptotic cells will exhibit condensed and fragmented nuclei.

Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the effect of this compound on the cell cycle distribution.

Materials:

-

SMMC-7721 and Bel-7404 cells

-

This compound

-

70% ethanol (ice-cold)

-

Propidium iodide (PI) staining solution containing RNase A

-

Flow cytometer

Procedure:

-

Treat cells with this compound for the desired duration.

-

Harvest the cells by trypsinization and wash with PBS.

-

Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing, and store at -20°C overnight.

-

Wash the cells with PBS and resuspend in PI staining solution.

-

Incubate for 30 minutes at room temperature in the dark.

-

Analyze the cell cycle distribution using a flow cytometer.

Western Blot Analysis

This technique is used to detect the expression levels of apoptosis-related proteins.

Materials:

-

SMMC-7721 and Bel-7404 cells

-

This compound

-

RIPA lysis buffer with protease inhibitors

-

Primary antibodies against Bax, Bcl-2, PARP, and β-actin

-

Horseradish peroxidase (HRP)-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) detection reagents

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF membrane and transfer apparatus

Procedure:

-

Treat cells with this compound and lyse them in RIPA buffer.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Separate equal amounts of protein on an SDS-PAGE gel.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk in TBST for 1 hour.

-

Incubate the membrane with the primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour.

-

Wash the membrane again and detect the protein bands using an ECL detection system. β-actin is used as a loading control.

Chemical Synthesis

Currently, there is no information available in the scientific literature regarding the chemical synthesis of this compound. The compound is obtained through isolation from its natural plant sources.

Conclusion

This compound, a steroidal saponin isolated from the Tacca genus, has demonstrated significant cytotoxic activity against hepatocellular carcinoma cells. Its mechanism of action involves the induction of apoptosis through the modulation of the Bax/Bcl-2 protein ratio and the activation of the caspase cascade. While the specific details of its initial discovery and a method for its chemical synthesis remain to be elucidated, the existing data on its biological activity suggest that this compound is a promising candidate for further investigation in the development of novel anti-cancer therapies. This guide provides a foundational understanding for researchers and drug development professionals to build upon in their exploration of this intriguing natural product.

References

An In-depth Technical Guide to the In Vitro Mechanism of Action of Taccaoside

For Researchers, Scientists, and Drug Development Professionals

Introduction

Taccaosides are a class of steroidal saponins derived from plants of the Taccaceae family, which have been utilized in traditional medicine for treating conditions such as tumors.[1] This technical guide focuses on the in vitro mechanism of action of taccaoside, a representative compound of this family, in cancer cell lines. While the broader class of taccaosides, including Taccaoside A, has been noted for diverse biological activities such as immunomodulation, the primary focus of this document is the direct cytotoxic and pro-apoptotic effects observed in cancer cells.[2][3] The mechanisms detailed herein are primarily based on studies conducted on human hepatocellular carcinoma (HCC) cell lines.

Core Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest

In vitro studies have demonstrated that taccaoside exerts its anticancer effects primarily through the induction of caspase-dependent apoptosis and by causing cell cycle arrest at the G2/M phase.[1][4] This dual action effectively halts the proliferation of cancer cells and eliminates them.

1. Antiproliferative and Cytotoxic Effects

Taccaoside has been shown to inhibit the growth of human hepatocellular carcinoma (HCC) cell lines in a concentration- and time-dependent manner.[1][5] The cytotoxic efficacy of taccaoside has been quantified through IC50 values, which represent the concentration of the compound required to inhibit the growth of 50% of the cell population.

Table 1: IC50 Values of Taccaoside in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Reference |

|---|---|---|---|

| HepG2 | Hepatocellular Carcinoma | 1.2 | [1] |

| SMMC-7721 | Hepatocellular Carcinoma | 3.89 | [1] |

| Bel-7402 | Hepatocellular Carcinoma | 10.87 |[1] |

2. Induction of Apoptosis

Taccaoside triggers apoptosis in HCC cells through the intrinsic pathway, which is regulated by the Bcl-2 family of proteins and executed by caspases.[1]

-

Modulation of Bcl-2 Family Proteins: Treatment with taccaoside leads to an upregulation of the pro-apoptotic protein Bax and a downregulation of the anti-apoptotic protein Bcl-2.[1][5] This shift in the Bax/Bcl-2 ratio is a critical event that permeabilizes the mitochondrial membrane, leading to the release of cytochrome c and the initiation of the caspase cascade.

-

Activation of Caspases: The activation of initiator caspase-8 and executioner caspase-3 has been observed following taccaoside treatment.[1] Caspase-3 is a key enzyme that cleaves various cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.

-

PARP Cleavage: A significant indicator of apoptosis is the cleavage of Poly(ADP-ribose) polymerase (PARP), a substrate of activated caspase-3.[1] Increased PARP cleavage was observed in cells treated with taccaoside, confirming the execution of the apoptotic program.[1][4]

Caption: Apoptotic signaling pathway induced by taccaoside.

3. Cell Cycle Arrest

In addition to inducing apoptosis, taccaoside inhibits cell proliferation by arresting the cell cycle in the G2/M phase.[1][4] This prevents cancer cells from entering mitosis and undergoing cell division. The percentage of cells in the G2/M phase was significantly increased after treatment with taccaoside for 24 hours.[1]

Table 2: Effect of Taccaoside on Cell Cycle Distribution in HCC Cells

| Cell Line | Treatment | % of Cells in G2/M Phase | Reference |

|---|---|---|---|

| SMMC-7721 | Control | 14.60% | [1] |

| SMMC-7721 | Taccaoside | 26.17% | [1] |

| Bel-7404 | Control | Data not specified | [1] |

| Bel-7404 | Taccaoside | Significantly increased |[1] |

Experimental Protocols

The following are detailed methodologies for the key experiments used to elucidate the in vitro mechanism of action of taccaoside.

Caption: Experimental workflow for taccaoside mechanism of action studies.

1. Cell Proliferation Assay (MTT Assay)

-

Objective: To measure the antiproliferative effect of taccaoside.[5]

-

Protocol:

-

Seed human hepatocellular carcinoma cells (e.g., SMMC-7721, Bel-7404) in 96-well plates and culture overnight.

-

Treat the cells with various concentrations of taccaoside (e.g., 0.63 to 13.0 µM) for specified durations (e.g., 24 and 48 hours).[4]

-

Add 3-(4, 5-dimethylthiazol-2-yl)-2, 5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 4 hours.

-

Remove the supernatant and add dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 490 nm) using a microplate reader.

-

Calculate the cell viability as a percentage of the control group and determine the IC50 value.

-

2. Morphological Analysis of Apoptosis (Hoechst 33258 Staining)

-

Objective: To observe the morphological changes characteristic of apoptosis.[5]

-

Protocol:

-

Culture cells on coverslips in a 6-well plate and treat with taccaoside.

-

Wash the cells with phosphate-buffered saline (PBS).

-

Fix the cells with 4% paraformaldehyde for 10 minutes.

-

Stain the cells with Hoechst 33258 staining solution for 5 minutes in the dark.

-

Wash with PBS and mount the coverslips on glass slides.

-

Observe the nuclear morphology under a fluorescence microscope. Apoptotic cells will exhibit condensed or fragmented nuclei.

-

3. Cell Cycle and Apoptosis Analysis (Flow Cytometry)

-

Objective: To quantify the percentage of apoptotic cells and analyze the cell cycle distribution.[5]

-

Protocol:

-

Treat cells with taccaoside for a specified time (e.g., 24 hours).

-

Harvest the cells by trypsinization and wash with cold PBS.

-

For cell cycle analysis, fix the cells in 70% ethanol overnight at 4°C.

-

Wash the fixed cells and resuspend in PBS containing propidium iodide (PI) and RNase A.

-

For apoptosis analysis, use an Annexin V-FITC/PI apoptosis detection kit according to the manufacturer's instructions.

-

Analyze the stained cells using a flow cytometer.

-

4. Caspase Activity Assay

-

Objective: To measure the activity of caspase-3 and caspase-8.[1]

-

Protocol:

-

Lyse the taccaoside-treated cells and collect the supernatant containing the cellular proteins.

-

Determine the protein concentration using a BCA protein assay kit.

-

Incubate the cell lysate with a colorimetric substrate specific for caspase-3 (e.g., Ac-DEVD-pNA) or caspase-8 (e.g., Ac-IETD-pNA).

-

Measure the absorbance at a specific wavelength (e.g., 405 nm).

-

Quantify the caspase activity based on the absorbance values, which are proportional to the amount of pNA released.

-

5. Protein Expression Analysis (Western Blotting)

-

Objective: To detect the expression levels of apoptosis-related proteins such as Bax, Bcl-2, and PARP.[5]

-

Protocol:

-

Extract total protein from taccaoside-treated cells using a lysis buffer.

-

Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Block the membrane with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST).

-

Incubate the membrane with primary antibodies specific for Bax, Bcl-2, PARP, and a loading control (e.g., β-actin) overnight at 4°C.

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

The in vitro evidence strongly suggests that taccaoside inhibits the proliferation of hepatocellular carcinoma cells by inducing a caspase-dependent apoptotic pathway and causing G2/M phase cell cycle arrest.[1] The key molecular events include the upregulation of Bax, downregulation of Bcl-2, activation of caspases-8 and -3, and subsequent cleavage of PARP.[1][4] These findings highlight the potential of taccaoside as a promising candidate for further investigation in cancer therapy. Future research should focus on elucidating the upstream signaling events that trigger these effects and validating these mechanisms in vivo.

References

- 1. Taccaoside induces apoptosis in hepatocellular carcinoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of potent immune-modulating molecule taccaoside A against cancers from structures-active relationships of natural steroidal saponins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Taccaoside induces apoptosis in hepatocellular carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Assembly Line: A Technical Guide to the Putative Biosynthesis of Taccaoside E in Tacca Species

For Immediate Release

A Deep Dive into the Molecular Architecture of a Promising Bioactive Compound

This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of Taccaoside E, a complex steroidal saponin found in plants of the Tacca genus. This document is intended for researchers, scientists, and drug development professionals interested in the natural product chemistry and potential pharmacological applications of this unique compound. While direct experimental evidence for the entire pathway in Tacca species remains to be fully elucidated, this guide synthesizes current knowledge on steroidal saponin biosynthesis to present a robust putative pathway.

Introduction to this compound

This compound belongs to the spirostanol saponin class of secondary metabolites, which are widely recognized for their diverse biological activities. Saponins from Tacca species, often referred to as "bat flowers," have been traditionally used in various cultures for their medicinal properties. Modern scientific investigations have begun to uncover the pharmacological potential of these compounds, including their cytotoxic effects on cancer cell lines. Understanding the biosynthetic pathway of this compound is crucial for its potential biotechnological production and for the development of novel therapeutic agents.

The Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is believed to follow the well-established route of steroidal saponin formation in plants, originating from the isoprenoid pathway. The pathway can be broadly divided into three key stages: the formation of the cholesterol backbone, the modification of the steroidal skeleton, and the subsequent glycosylation steps.

Stage 1: Assembly of the Cholesterol Precursor

The journey begins with the synthesis of isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP), the fundamental five-carbon building blocks. This occurs via the mevalonate (MVA) pathway in the cytosol and/or the methylerythritol 4-phosphate (MEP) pathway in plastids. A series of enzymatic reactions then leads to the formation of the 30-carbon compound squalene, which undergoes epoxidation and cyclization to form cycloartenol, the primary precursor for most plant steroids. Subsequent enzymatic modifications convert cycloartenol into cholesterol.

Stage 2: Formation of the Spirostanol Aglycone

The cholesterol molecule undergoes a series of modifications, primarily catalyzed by cytochrome P450 monooxygenases (CYP450s). These enzymes are responsible for hydroxylations and other oxidative reactions that sculpt the cholesterol backbone into the specific aglycone of this compound. A key transformation in the formation of spirostanol saponins is the conversion of a furostanol precursor. This is typically mediated by a β-glucosidase enzyme that cleaves a glucose unit at the C-26 position, leading to the characteristic spiroketal structure.

Stage 3: Glycosylation of the Aglycone

The final stage in the biosynthesis of this compound involves the attachment of sugar moieties to the aglycone. This process, known as glycosylation, is carried out by a series of UDP-glycosyltransferases (UGTs). Each UGT is specific for the sugar it transfers and the position on the aglycone or existing sugar chain where it attaches. Based on the chemical structure of Taccaoside, which is synonymous with this compound in several chemical databases, the molecule has the formula C45H72O16. Its complex IUPAC name suggests a multi-sugar side chain attached to the steroidal aglycone. The precise sequence and linkages of these sugars are determined by the specific UGTs present in Tacca species.

Quantitative Data

Currently, there is a notable absence of specific quantitative data in the scientific literature regarding the biosynthesis of this compound. This includes enzyme kinetics, reaction rates, and the in planta concentrations of biosynthetic intermediates. The following table highlights the areas where future research is needed to quantify this pathway.

| Data Type | Parameter | Status |

| Enzyme Kinetics | Km, Vmax for specific CYP450s | Not Available |

| Km, Vmax for specific UGTs | Not Available | |

| Optimal pH, Temperature | Not Available | |

| Metabolite Levels | Concentration of Cholesterol | Not Reported in Tacca |

| Concentration of Aglycone | Not Reported in Tacca | |

| Concentration of this compound | Varies by species and tissue | |

| Gene Expression | Transcript levels of key biosynthetic genes | Not Available |

Experimental Protocols

The elucidation of the proposed biosynthetic pathway for this compound would rely on a combination of established molecular biology and analytical chemistry techniques. Detailed protocols for these experiments are extensive; however, the key methodologies are outlined below.

Identification and Functional Characterization of Biosynthetic Genes

Objective: To identify and verify the function of candidate genes (CYP450s and UGTs) involved in this compound biosynthesis.

Methodology:

-

Transcriptome Analysis: RNA sequencing (RNA-seq) of different Tacca tissues (e.g., leaves, rhizomes) to identify differentially expressed genes that correlate with this compound accumulation.

-

Gene Cloning: Candidate genes are amplified from cDNA using PCR and cloned into expression vectors.

-

Heterologous Expression: The cloned genes are expressed in a model organism, such as Nicotiana benthamiana (transient expression) or yeast (Saccharomyces cerevisiae).

-

Enzyme Assays: The recombinant enzymes are incubated with predicted substrates (e.g., cholesterol for CYP450s, the aglycone for UGTs) and the reaction products are analyzed by LC-MS to confirm their function.

Analysis of Metabolites

Objective: To detect and quantify this compound and its biosynthetic intermediates in Tacca species.

Methodology:

-

Sample Preparation: Plant tissues are harvested, freeze-dried, and ground to a fine powder.

-

Extraction: Metabolites are extracted using a suitable solvent system (e.g., methanol/water mixture).

-

Chromatographic Separation: The extract is analyzed using High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) to separate the different compounds.

-

Mass Spectrometry Detection: The separated compounds are detected and identified using a mass spectrometer (MS), often a high-resolution instrument like a Q-TOF or Orbitrap, to determine their mass-to-charge ratio and fragmentation patterns.

-

Quantification: The concentration of this compound and its precursors can be determined by comparing their peak areas to those of known standards.

Conclusion and Future Perspectives

The biosynthesis of this compound in Tacca species is a complex process that likely mirrors the general pathway of spirostanol saponin formation in plants. While a putative pathway can be constructed based on current knowledge, significant research is still required to identify the specific enzymes and regulatory mechanisms involved. The methodologies outlined in this guide provide a roadmap for future investigations that will be critical for a complete understanding of how Tacca plants produce this intriguing and potentially valuable natural product. Such knowledge will be instrumental for synthetic biology approaches aimed at the sustainable production of this compound and its analogs for pharmaceutical applications.

Taccaoside E: An Inquiry into its Physicochemical Properties

A comprehensive search of available scientific literature and chemical databases did not yield specific information for a compound named "Taccaoside E." This suggests that "this compound" may not be a designated name for a known, structurally elucidated compound, or it could be a very recently isolated natural product not yet widely reported in scientific literature.

While data for this compound is unavailable, information exists for a related compound simply designated as "taccaoside" in the PubChem database. It is crucial to note that this information may not correspond to the specific entity "this compound."

Physicochemical Data for Taccaoside

For researchers interested in the general class of taccaosides, the following data for the compound listed as "taccaoside" in PubChem is provided.

| Property | Value | Source |

| Molecular Formula | C45H72O16 | PubChem[1] |

| Molecular Weight | 869.0 g/mol | PubChem[1] |

| PubChem CID | 44429645 | PubChem[1] |

It is imperative to verify the specific structure and corresponding data for any taccaoside compound under investigation, as different isomers and glycosylation patterns will result in distinct physicochemical properties.

Research Context of Taccaosides

Taccaosides belong to a class of steroidal saponins isolated from plants of the Tacca genus. These compounds are of interest to the scientific community for their potential biological activities. For instance, a related compound, Taccaoside A, has been studied for its immune-modulating and anti-cancer properties.[2][3] Phytochemical analyses of various Tacca species have revealed a diversity of steroidal saponins, though a "this compound" has not been identified in the reviewed literature.[4][5][6]

Given the absence of specific data for "this compound," it is recommended that researchers re-verify the compound name and consult specialized natural product databases or the primary literature from which the name was obtained. Without a confirmed chemical structure, further in-depth technical guidance, including experimental protocols and signaling pathway diagrams, cannot be provided.

References

- 1. Taccaoside | C45H72O16 | CID 44429645 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Discovery of potent immune-modulating molecule taccaoside A against cancers from structures-active relationships of natural steroidal saponins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. ijaseit.insightsociety.org [ijaseit.insightsociety.org]

Unveiling the Therapeutic Potential of Taccaoside E: A Pharmacological Review

For Immediate Release

Shanghai, China – November 18, 2025 – Taccaoside E, a steroidal saponin derived from the Tacca plant species, is emerging as a compound of significant interest in the fields of oncology and pharmacology. This technical guide provides an in-depth review of the current scientific literature on the pharmacological activities of this compound, with a focus on its anti-cancer properties. The information is tailored for researchers, scientists, and drug development professionals, presenting quantitative data, detailed experimental methodologies, and visual representations of key biological pathways.

Anti-Cancer Activity: Induction of Apoptosis in Hepatocellular Carcinoma

Recent studies have demonstrated the cytotoxic effects of this compound against various cancer cell lines, with a particular focus on hepatocellular carcinoma (HCC).[1] The compound has been shown to inhibit the proliferation of HCC cells in a manner that is dependent on both concentration and time.[1]

The anti-cancer efficacy of this compound is highlighted by its half-maximal inhibitory concentration (IC50) values against several HCC cell lines, indicating potent cytotoxic activity.

| Cell Line | IC50 Value (µM) |

| HepG2 | 1.2[1] |

| SMMC-7721 | 3.89[1] |

| Bel-7402 | 10.87[1] |

| Caption: IC50 values of this compound against various hepatocellular carcinoma cell lines. |

The primary mechanism behind the anti-cancer activity of this compound is the induction of apoptosis, or programmed cell death.[1][2] This is achieved through a caspase-dependent pathway, a crucial component of the apoptotic process.[1][2] Key molecular events in this pathway include the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2.[1][2] This shift in the Bax/Bcl-2 ratio is a critical determinant of apoptosis. Furthermore, this compound treatment leads to the cleavage of Poly (ADP-ribose) polymerase (PARP), another hallmark of apoptosis.[1][2]

In addition to inducing apoptosis, this compound has been observed to cause cell cycle arrest at the G2/M phase in HCC cells.[1][2] This prevents the cancer cells from progressing through the cell cycle and dividing, further contributing to its anti-proliferative effects.

Caption: Signaling pathway of this compound-induced apoptosis in HCC cells.

Immunomodulatory Effects of a Related Compound: Taccaoside A

While direct evidence for the immunomodulatory activity of this compound is still under investigation, studies on the closely related compound, Taccaoside A, offer promising insights. Taccaoside A has been identified as a potent immunomodulatory agent with anti-cancer properties.[3][4] It has been shown to enhance the cytotoxic activities of T-lymphocytes against cancer cells, including non-small cell lung cancer and triple-negative breast cancer.[3][4] This effect is mediated through the activation of the mTORC1/Blimp-1 signaling pathway in T-cells, leading to an increased secretion of Granzyme B, a key molecule in cell-mediated cytotoxicity.[3] In vivo studies have demonstrated that Taccaoside A can lead to a significant reduction in tumor burden and an extension of survival in mice.[3][4]

Caption: Immunomodulatory action of Taccaoside A on T-lymphocytes.

Anti-inflammatory and Neuroprotective Activities: An Area for Future Research

Currently, there is a lack of specific quantitative data and dedicated studies on the anti-inflammatory and neuroprotective pharmacological activities of this compound. However, the broader class of steroidal saponins, to which this compound belongs, is known to possess these properties.[5] This suggests that this compound may also exhibit beneficial effects in these areas, representing a promising avenue for future research.

Experimental Protocols

To facilitate further research and validation of the reported findings, this section outlines the key experimental methodologies employed in the study of this compound's anti-cancer effects.

Cell Proliferation Assay (MTT Assay)

The anti-proliferative effect of this compound on HCC cell lines was measured using the 3-(4, 5-dimethylthiazol-2-yl)-2, 5-diphenyltetrazolium bromide (MTT) assay.[1][2]

-

Cell Seeding: HCC cells (SMMC-7721 and Bel-7404) were seeded in 96-well plates.

-

Treatment: Cells were treated with varying concentrations of this compound for specified time periods (e.g., 24 and 48 hours).

-

MTT Addition: MTT solution was added to each well and incubated to allow for the formation of formazan crystals by viable cells.

-

Solubilization: The formazan crystals were dissolved in a solubilization solution (e.g., DMSO).

-

Absorbance Measurement: The absorbance was measured at a specific wavelength using a microplate reader to determine cell viability.

Caption: Experimental workflow for the MTT cell proliferation assay.

Apoptosis and Cell Cycle Analysis (Flow Cytometry)

Flow cytometry was utilized to analyze the cell cycle distribution and the rate of apoptosis in HCC cells treated with this compound.[1][2]

-

Cell Harvesting: Both adherent and floating cells were collected after treatment.

-

Fixation: Cells were fixed (e.g., with ethanol) to preserve their cellular state.

-

Staining:

-

Cell Cycle: Cells were stained with a DNA-intercalating dye (e.g., Propidium Iodide) to quantify DNA content.

-

Apoptosis: Cells were stained with Annexin V and Propidium Iodide to differentiate between viable, apoptotic, and necrotic cells.

-

-

Flow Cytometric Analysis: The stained cells were analyzed using a flow cytometer to determine the percentage of cells in each phase of the cell cycle and the percentage of apoptotic cells.

Protein Expression Analysis (Western Blotting)

Western blotting was performed to detect the expression levels of key apoptosis-related proteins.[1][2]

-

Protein Extraction: Total protein was extracted from treated and untreated HCC cells.

-

Protein Quantification: The concentration of the extracted protein was determined.

-

SDS-PAGE: Proteins were separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: The separated proteins were transferred to a membrane (e.g., PVDF).

-

Blocking: The membrane was blocked to prevent non-specific antibody binding.

-

Antibody Incubation: The membrane was incubated with primary antibodies specific for the proteins of interest (Bax, Bcl-2, PARP) and a loading control (e.g., β-actin), followed by incubation with a secondary antibody.

-

Detection: The protein bands were visualized using a detection reagent and an imaging system.

Conclusion and Future Directions

This compound has demonstrated significant potential as an anti-cancer agent, particularly for hepatocellular carcinoma, through its ability to induce apoptosis and cell cycle arrest. The elucidation of its mechanism of action provides a solid foundation for further preclinical and clinical development. While its immunomodulatory, anti-inflammatory, and neuroprotective activities remain largely unexplored, the known properties of related steroidal saponins suggest that these are promising areas for future investigation. Further research is warranted to fully understand the therapeutic potential of this compound and to translate these promising findings into novel cancer therapies and potentially treatments for inflammatory and neurodegenerative diseases.

References

- 1. Taccaoside induces apoptosis in hepatocellular carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Discovery of potent immune-modulating molecule taccaoside A against cancers from structures-active relationships of natural steroidal saponins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Neuroprotective Potentials of Flavonoids: Experimental Studies and Mechanisms of Action - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Spectroscopic Signature of Taccaoside E: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for Taccaoside E, a spirostane glycoside isolated from Tacca plantaginea. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the structural characterization and analysis of this natural product. The information presented herein is compiled from the peer-reviewed scientific literature, offering a centralized resource for its NMR, IR, and MS data.

Spectroscopic Data of this compound

The structural elucidation of this compound has been accomplished through a combination of modern spectroscopic techniques. The following tables summarize the key quantitative data obtained from Mass Spectrometry (MS), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), and Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy. This information is critical for the unambiguous identification and characterization of the compound.

Mass Spectrometry (MS) Data

High-resolution mass spectrometry provides the exact mass of the molecule, allowing for the determination of its elemental composition.

| Ion | m/z [M-H]⁻ | Molecular Formula |

| This compound | 913.4753 | C₄₅H₇₀O₂₀ |

Nuclear Magnetic Resonance (NMR) Data

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules, providing information on the chemical environment and connectivity of each atom. The ¹³C and ¹H NMR data for this compound, recorded in pyridine-d₅, are presented below.

Table 2: ¹³C NMR Data of this compound (125 MHz, C₅D₅N)

| Position | δc (ppm) | Position | δc (ppm) |

| Aglycone | Sugars | ||

| 1 | 37.8 | Glc-I | |

| 2 | 30.1 | 1' | 100.4 |

| 3 | 78.4 | 2' | 81.9 |

| 4 | 39.2 | 3' | 78.2 |

| 5 | 141.2 | 4' | 71.8 |

| 6 | 122.0 | 5' | 78.2 |

| 7 | 32.5 | 6' | 62.9 |

| 8 | 31.8 | Glc-II | |

| 9 | 50.4 | 1'' | 105.2 |

| 10 | 37.3 | 2'' | 75.3 |

| 11 | 21.4 | 3'' | 78.6 |

| 12 | 40.2 | 4'' | 71.8 |

| 13 | 41.1 | 5'' | 78.4 |

| 14 | 56.7 | 6'' | 62.9 |

| 15 | 32.6 | Xyl | |

| 16 | 81.3 | 1''' | 106.9 |

| 17 | 63.2 | 2''' | 75.4 |

| 18 | 16.7 | 3''' | 78.0 |

| 19 | 19.6 | 4''' | 71.1 |

| 20 | 42.2 | 5''' | 67.1 |

| 21 | 14.7 | ||

| 22 | 109.8 | ||

| 23 | 31.9 | ||

| 24 | 29.4 | ||

| 25 | 30.8 | ||

| 26 | 67.2 | ||

| 27 | 17.5 |

Table 3: ¹H NMR Data of this compound (500 MHz, C₅D₅N)

| Position | δh (ppm), mult. (J in Hz) | Position | δh (ppm), mult. (J in Hz) |

| Aglycone | Sugars | ||

| 1α | 1.05, m | Glc-I | |

| 1β | 2.01, m | 1' | 4.89, d (7.7) |

| 2α | 1.89, m | Glc-II | |

| 2β | 2.15, m | 1'' | 5.15, d (7.8) |

| 3 | 3.98, m | Xyl | |

| 6 | 5.37, br s | 1''' | 5.09, d (7.6) |

| 16 | 4.87, m | ||

| 17 | 1.95, m | ||

| 18 | 0.96, s | ||

| 19 | 1.07, s | ||

| 21 | 1.09, d (6.9) | ||

| 26a | 3.73, m | ||

| 26b | 3.63, m | ||

| 27 | 0.81, d (6.2) |

Note: Chemical shifts (δ) are given in parts per million (ppm) and coupling constants (J) are in Hertz (Hz). Multiplicity is denoted as s (singlet), d (doublet), and m (multiplet).

Experimental Protocols

The spectroscopic data presented above were obtained following standard experimental procedures for the isolation and characterization of natural products.

Extraction and Isolation

This compound was isolated from the whole plants of Tacca plantaginea. The dried and powdered plant material was extracted with 95% ethanol. The resulting extract was then subjected to a series of chromatographic techniques for purification. This multi-step process, involving column chromatography on silica gel, MCI gel, and semi-preparative high-performance liquid chromatography (HPLC), allowed for the isolation of pure this compound.

Spectroscopic Analysis

-

NMR Spectroscopy: ¹H NMR, ¹³C NMR, and 2D NMR (COSY, HSQC, HMBC) spectra were recorded on a Bruker AV-500 spectrometer. The sample was dissolved in deuterated pyridine (C₅D₅N). Chemical shifts were referenced to the solvent signals.

-

Mass Spectrometry: High-resolution electrospray ionization mass spectrometry (HRESIMS) was performed on an Agilent 6200 series TOF MS system to determine the accurate mass and molecular formula of the compound.

-

Infrared Spectroscopy: While not quantitatively detailed in the primary literature for this compound, IR spectra are typically recorded on a Fourier Transform Infrared (FTIR) spectrophotometer using KBr pellets to identify functional groups present in the molecule.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic analysis of a natural product like this compound, from sample preparation to structure elucidation.

Caption: Workflow of Spectroscopic Analysis for this compound.

This guide provides a foundational set of spectroscopic data for this compound. For more in-depth analysis and interpretation, researchers are encouraged to consult the primary literature.

Taccaoside E: A Technical Guide on Solubility and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Taccaoside E, a steroidal saponin, has garnered interest within the scientific community for its potential therapeutic applications. A critical parameter for the advancement of any compound in drug development is its solubility, which dictates its formulation, bioavailability, and routes of administration. This technical guide provides a comprehensive overview of the known solubility characteristics of steroidal saponins, as a proxy for this compound, due to the current absence of specific public data for this compound. Furthermore, it details standardized experimental protocols for solubility determination and explores the known signaling pathways modulated by related taccaosides. This document aims to serve as a foundational resource for researchers engaged in the study of this compound and other related steroidal saponins.

Solubility Profile of Steroidal Saponins

Generally, saponins exhibit greater solubility in polar solvents due to the presence of multiple hydroxyl groups in their sugar chains, which can form hydrogen bonds with the solvent molecules. Their solubility in non-polar organic solvents is typically limited.

Table 1: Qualitative Solubility of Steroidal Saponins in Common Solvents

| Solvent Class | Solvent Examples | Expected Solubility of Steroidal Saponins | Rationale |

| Polar Protic | Water, Ethanol, Methanol | Soluble to Sparingly Soluble | The polar sugar moieties can form hydrogen bonds with protic solvents. Solubility in water can be variable, with some saponins forming colloidal or soapy solutions.[1] The solubility in alcoholic solvents like ethanol and methanol is often good.[1][2] |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Acetone | Likely Soluble | DMSO is a powerful solvent for many natural products. Acetone may be less effective. |

| Non-Polar | Chloroform, Petroleum Ether, Diethyl Ether | Insoluble | The non-polar nature of these solvents does not favorably interact with the polar sugar chains of the saponin.[1] |

Note: This table represents a generalized solubility profile for steroidal saponins. The actual solubility of this compound may vary based on its specific structure.

Experimental Protocols for Solubility Determination

To ascertain the precise solubility of this compound, standardized experimental protocols are necessary. The following methodologies are widely accepted for determining the solubility of natural products.

Qualitative Solubility Assessment

A preliminary assessment of solubility can be performed to classify the compound's behavior in different solvents.

Methodology:

-

Sample Preparation: Accurately weigh a small amount of this compound (e.g., 1 mg).

-

Solvent Addition: In a small test tube, add a defined volume of the test solvent (e.g., 1 mL) in incremental portions.

-

Agitation: Vigorously shake the test tube after each addition of the solvent.

-

Observation: Visually inspect the solution for any undissolved solid particles.

-

Classification: The solubility can be qualitatively described as:

-

Freely Soluble: If a clear solution is formed.

-

Sparingly Soluble: If only a small portion of the compound dissolves.

-

Insoluble: If the compound does not appear to dissolve.

-

Quantitative Solubility Determination: The Shake-Flask Method

The shake-flask method is a gold-standard technique for determining the equilibrium solubility of a compound.[3][4]

Methodology:

-

Preparation of a Saturated Solution: Add an excess amount of this compound to a known volume of the desired solvent in a sealed container (e.g., a glass vial).

-

Equilibration: Agitate the container at a constant temperature for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.

-

Phase Separation: Separate the undissolved solid from the saturated solution. This is commonly achieved by centrifugation followed by filtration through a chemically inert filter (e.g., a 0.45 µm PTFE syringe filter).

-

Quantification: Determine the concentration of this compound in the clear filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., UV or ELSD).

-

Data Reporting: Express the solubility in terms of mass per unit volume (e.g., mg/mL) or molar concentration (e.g., µM) at the specified temperature.

Figure 1: Workflow for the Shake-Flask Solubility Determination Method.

Signaling Pathways Modulated by Taccaosides

While specific signaling pathways for this compound are not yet fully elucidated, research on related taccaosides has provided insights into their potential mechanisms of action at the cellular level.

Induction of Apoptosis in Cancer Cells

Studies have shown that a taccaoside can induce apoptosis in human hepatocellular carcinoma (HCC) cell lines.[5] This process is mediated through the intrinsic apoptosis pathway, characterized by the regulation of the Bcl-2 family of proteins. The taccaoside was found to upregulate the pro-apoptotic protein Bax and downregulate the anti-apoptotic protein Bcl-2.[5] This shift in the Bax/Bcl-2 ratio leads to mitochondrial outer membrane permeabilization, release of cytochrome c, and subsequent activation of caspases, ultimately resulting in programmed cell death.

Figure 2: Taccaoside-induced Intrinsic Apoptosis Pathway.

Immunomodulatory Effects via mTORC1 Signaling

Taccaoside A has been identified as a potent immunomodulatory agent against cancer cells.[6] Its mechanism involves the enhancement of T lymphocyte-mediated cytotoxicity. Specifically, Taccaoside A activates the mTORC1-Blimp-1 signaling pathway in T-cells.[6][7] This activation leads to an increased secretion of granzyme B, a serine protease that is a key component of the cytotoxic T lymphocyte (CTL) and natural killer (NK) cell-mediated immune response, which induces apoptosis in target cancer cells.

Figure 3: Immunomodulatory Action of Taccaoside A via mTORC1-Blimp-1 Pathway.

Conclusion

While the specific physicochemical properties of this compound, including its solubility in a wide range of solvents, remain to be fully characterized, this guide provides a foundational understanding based on the broader class of steroidal saponins. The presented experimental protocols offer a clear path for researchers to determine these critical parameters. Furthermore, the elucidation of the signaling pathways affected by related taccaosides highlights promising avenues for future research into the therapeutic potential of this compound in oncology and immunology. Further investigation is warranted to establish a definitive solubility profile and to explore the specific molecular interactions of this compound within these biological pathways.

References

- 1. Characterization of saponins from the leaves and stem bark of Jatropha curcas L. for surface-active properties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. lup.lub.lu.se [lup.lub.lu.se]

- 5. Taccaoside induces apoptosis in hepatocellular carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Discovery of potent immune-modulating molecule taccaoside A against cancers from structures-active relationships of natural steroidal saponins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Extraction and Purification of Taccaoside E

For Researchers, Scientists, and Drug Development Professionals

Introduction

Taccaoside E is a spirostanol saponin isolated from Tacca plantaginea (Hance) Drenth, a plant species with a history of use in traditional medicine. Spirostanol saponins are a class of naturally occurring steroids that have garnered significant interest in the scientific community due to their diverse pharmacological activities, including potential anticancer properties. This document provides a detailed protocol for the extraction and purification of this compound, intended to guide researchers in the isolation of this compound for further investigation into its biological activities and potential therapeutic applications. The methodologies described are based on established procedures for the isolation of steroidal saponins from plant materials.

Data Presentation

| Parameter | Value | Source |

| Starting Plant Material (dried, powdered whole plants) | 5.0 kg | Adapted from similar studies |

| Methanol Extract Yield | 500 g | Estimated |

| n-Butanol Fraction Yield | 150 g | Estimated |

| Crude Saponin Mixture Yield from Column Chromatography | 30 g | Estimated |

| Final Yield of Purified this compound | 50 mg | Estimated |

| Purity (by HPLC) | >95% | Target |

Experimental Protocols

This protocol outlines a multi-step process for the extraction and purification of this compound from the whole plants of Tacca plantaginea.

Plant Material Preparation and Extraction

-

Collection and Preparation: Collect whole plants of Tacca plantaginea. Clean the plant material to remove any soil or foreign matter. Air-dry the plants in a shaded, well-ventilated area until they are brittle. Grind the dried plant material into a coarse powder.

-

Extraction:

-

Macerate the powdered plant material (5.0 kg) with 95% methanol (3 x 20 L) at room temperature for 72 hours for each extraction.

-

Filter the extracts after each maceration and combine the filtrates.

-

Concentrate the combined methanol extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a crude extract (approximately 500 g).

-

Solvent Partitioning

-

Suspension and Initial Partitioning: Suspend the crude methanol extract in water (2 L) and partition successively with petroleum ether (3 x 2 L) and ethyl acetate (3 x 2 L) in a separatory funnel to remove non-polar and medium-polarity compounds.

-

n-Butanol Fractionation: Extract the remaining aqueous layer with n-butanol (4 x 2 L). Combine the n-butanol fractions and concentrate under reduced pressure to yield the n-butanol extract containing the crude saponins (approximately 150 g).

Chromatographic Purification

The purification of this compound from the n-butanol extract is achieved through a series of chromatographic techniques.

-

Silica Gel Column Chromatography (Initial Separation):

-

Subject the n-butanol extract to column chromatography on a silica gel column (100-200 mesh).

-

Elute the column with a stepwise gradient of chloroform-methanol (100:1, 50:1, 20:1, 10:1, 5:1, 2:1, 1:1, v/v) and finally with pure methanol.

-

Collect fractions of 500 mL each and monitor by Thin Layer Chromatography (TLC) using a chloroform-methanol-water (8:2:0.2, v/v/v) solvent system and visualizing with a 10% sulfuric acid in ethanol solution followed by heating.

-

Combine fractions showing similar TLC profiles to yield several crude fractions (Fr. 1-8).

-

-

Sephadex LH-20 Column Chromatography (Size Exclusion):

-

Further purify the fraction containing this compound (as determined by preliminary analysis) on a Sephadex LH-20 column using methanol as the mobile phase to remove pigments and smaller molecules.

-

-

Preparative High-Performance Liquid Chromatography (pHPLC) (Final Purification):

-

The final purification of this compound is achieved by preparative HPLC.

-

Column: C18 reversed-phase column (e.g., 250 x 20 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water. A typical gradient might be: 0-40 min, 30-60% acetonitrile; 40-50 min, 60-100% acetonitrile.

-

Flow Rate: 10 mL/min.

-

Detection: UV at 205 nm.

-

Inject the enriched fraction onto the preparative HPLC system. Collect the peak corresponding to this compound.

-

Combine the pure fractions and remove the solvent under reduced pressure to obtain purified this compound (approximately 50 mg).

-

Structure Elucidation

The structure of the purified compound should be confirmed using spectroscopic methods, including:

-

Mass Spectrometry (MS): To determine the molecular weight.

-

Nuclear Magnetic Resonance (NMR): 1H, 13C, COSY, HMQC, and HMBC experiments to elucidate the complete structure.

Visualization of the Experimental Workflow

The following diagram illustrates the key stages in the extraction and purification of this compound.

Caption: Workflow for this compound Extraction and Purification.

Application Note & Protocol: Quantification of Taccaoside E using HPLC-UV

For Researchers, Scientists, and Drug Development Professionals

Introduction

Experimental Protocols

Materials and Reagents

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Water (HPLC grade, ultrapure)

-

Formic acid (analytical grade)

-

Taccaoside E reference standard (purity ≥98%)

-

Plant material (e.g., dried rhizomes of Tacca plantaginea)

Instrumentation

-

High-Performance Liquid Chromatography (HPLC) system equipped with:

-

Quaternary or binary pump

-

Autosampler

-

Column oven

-

Photodiode Array (PDA) or UV-Vis detector

-

Sample Preparation: Extraction of this compound from Plant Material

-

Grinding: Grind the dried rhizomes of the Tacca plant into a fine powder.

-

Extraction:

-

Weigh 1.0 g of the powdered plant material into a flask.

-

Add 20 mL of 70% ethanol in water (v/v).

-

Perform ultrasound-assisted extraction for 30 minutes at room temperature.

-

Alternatively, macerate the sample in the solvent for 24 hours at room temperature with occasional shaking.

-

-

Filtration: Filter the extract through Whatman No. 1 filter paper.

-

Concentration: Evaporate the solvent from the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C.

-

Reconstitution: Reconstitute the dried extract in a known volume of the mobile phase (e.g., 5 mL) and filter through a 0.45 µm syringe filter before HPLC analysis.

HPLC-UV Method

-

Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)

-

Mobile Phase:

-

A: 0.1% Formic acid in Water (v/v)

-

B: Acetonitrile

-

-

Gradient Elution:

Time (min) % A % B 0 80 20 20 50 50 25 20 80 30 20 80 31 80 20 | 40 | 80 | 20 |

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30°C

-

Injection Volume: 10 µL

-

Detection Wavelength: Due to the lack of a specific UV absorption maximum for this compound, it is recommended to use a Photodiode Array (PDA) detector to acquire the full UV spectrum during initial method development. Based on data for similar steroidal saponins, a wavelength of 203 nm or 210 nm is a suitable starting point for detection.[2] If a pure standard of this compound is available, its UV spectrum should be recorded to determine the optimal wavelength for maximum absorbance.

Method Validation Parameters

For quantitative analysis, the developed HPLC-UV method should be validated according to the International Council for Harmonisation (ICH) guidelines. The key validation parameters are summarized in the table below.

Data Presentation

Table 1: HPLC Method Validation Parameters and Acceptance Criteria

| Parameter | Description | Acceptance Criteria |

| Linearity | The ability of the method to elicit test results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) ≥ 0.999 |

| Accuracy | The closeness of test results obtained by the method to the true value. | Recovery of 98-102% for spiked samples |

| Precision | The degree of scatter between a series of measurements obtained from multiple sampling of the same homogeneous sample. | Relative Standard Deviation (RSD) ≤ 2% |

| Repeatability (Intra-day) | Precision under the same operating conditions over a short interval of time. | RSD ≤ 2% |

| Intermediate Precision (Inter-day) | Precision within-laboratory variations: different days, different analysts, different equipment, etc. | RSD ≤ 2% |

| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Signal-to-Noise ratio of 3:1 |

| Limit of Quantification (LOQ) | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. | Signal-to-Noise ratio of 10:1 |

| Specificity | The ability to assess unequivocally the analyte in the presence of components which may be expected to be present. | Peak purity analysis, no interfering peaks at the retention time of the analyte |

| Robustness | A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters. | RSD ≤ 2% after minor changes in flow rate, column temperature, mobile phase composition |

| Stability | The chemical stability of an analyte in a given matrix under specific conditions for given time intervals. Saponins may be sensitive to pH and temperature.[3][4] | No significant degradation of the analyte over the analysis period |

Visualization

Experimental Workflow

The following diagram illustrates the overall workflow for the quantification of this compound from plant material using the described HPLC-UV method.

Caption: Experimental workflow for this compound quantification.

Conclusion

This application note provides a comprehensive HPLC-UV method for the quantification of this compound. The protocol details the necessary steps from sample preparation to chromatographic analysis and method validation. Given the current lack of a published UV absorption maximum for this compound, the use of a PDA detector for initial method development is strongly recommended to determine the optimal detection wavelength. This method serves as a valuable tool for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development, enabling the accurate and reliable quantification of this promising bioactive compound.

References

Application Note: Quantitative Analysis of Taccaoside E in Biological Matrices Using LC-MS/MS

Audience: Researchers, scientists, and drug development professionals.

Introduction Taccaosides are a class of steroidal saponins that have demonstrated significant potential as cytotoxic and antitumor agents.[1][2] Research has shown that different taccaosides can elicit anti-cancer effects through various mechanisms. For instance, one taccaoside has been shown to induce apoptosis in human hepatocellular carcinoma (HCC) cell lines by modulating the expression of Bax and Bcl-2 proteins.[1][2] Another variant, Taccaoside A, has been identified as a potent immune-modulating molecule that enhances T-cell activity against cancer cells through the mTORC1-Blimp-1 signaling pathway.[3][4]

Given the therapeutic potential of this compound class, a robust and sensitive bioanalytical method is essential for pharmacokinetic (PK), toxicokinetic, and bioavailability studies during drug development.[5] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred technique for quantifying small molecules in complex biological matrices due to its high sensitivity, selectivity, and accuracy.[6][7][8]

This document provides a detailed, representative protocol for the quantitative determination of Taccaoside E in plasma samples using LC-MS/MS. The methodologies described are based on established principles for the bioanalysis of similar natural products and are intended to serve as a comprehensive guide for method development and validation.[9][10]

Bioanalytical Method Protocol

This protocol outlines a validated method for the quantification of this compound in rat plasma. The procedure involves sample preparation via protein precipitation, followed by chromatographic separation and detection by tandem mass spectrometry.

1.1. Materials and Reagents

-

This compound reference standard

-

Internal Standard (IS), e.g., a structurally similar saponin or a stable isotope-labeled this compound

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Formic Acid (LC-MS grade)

-

Ultrapure water

-

Control rat plasma

1.2. Sample Preparation (Protein Precipitation) Protein precipitation is a straightforward and effective method for extracting small molecules from plasma samples.[11]

-

Thaw frozen plasma samples at room temperature.

-

Vortex the samples to ensure homogeneity.

-

Pipette 50 µL of plasma into a 1.5 mL microcentrifuge tube.

-

Add 10 µL of Internal Standard (IS) working solution and vortex briefly.

-

Add 150 µL of ice-cold acetonitrile to precipitate proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.

1.3. Liquid Chromatography Conditions Reverse-phase chromatography is typically employed to separate the analyte from matrix components based on hydrophobicity.[11]

| Parameter | Value |

| LC System | UPLC (Ultra-Performance Liquid Chromatography) System |

| Column | C18 Column (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temp. | 40°C |

| Gradient Elution | 0-0.5 min (10% B), 0.5-3.0 min (10-90% B), 3.0-3.5 min (90% B), 3.5-4.0 min (10% B), 4.0-5.0 min (10% B) |